1-[7-[2-(Dimethylamino)vinyl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Description
This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused heterocyclic core. Key structural features include:
- Position 6: An acetyl group (-COCH₃), contributing to electron-withdrawing effects.
- Position 2: A methylthio (-SMe) group, influencing lipophilicity and steric bulk.
Its molecular formula is C₁₂H₁₅N₅OS (calculated based on structural analysis), with a molecular weight of 277.35 g/mol.
Properties
IUPAC Name |
1-[7-[2-(dimethylamino)ethenyl]-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8(18)9-7-13-11-14-12(19-4)15-17(11)10(9)5-6-16(2)3/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPWYWYTHNOZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N2C(=NC(=N2)SC)N=C1)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701118683 | |
| Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306753-65-0 | |
| Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1306753-65-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-[7-[2-(dimethylamino)ethenyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701118683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula: C₁₂H₁₅N₅OS
- Molecular Weight: 277.35 g/mol
- CAS Number: 1306753-65-0
- MDL Number: MFCD19103620
Anticancer Activity
Research has indicated that compounds containing the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. The compound has been evaluated for its effectiveness against several human cancer cell lines.
Case Studies and Findings
-
Antiproliferative Effects :
- A study tested the antiproliferative activities of various derivatives against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines. The compound exhibited IC₅₀ values that suggest potent activity:
- Mechanism of Action :
-
Comparative Analysis :
A comparative analysis of various derivatives of [1,2,4]triazolo[1,5-a]pyrimidines showed that modifications to the chemical structure can significantly influence biological activity. For instance:This table summarizes the potency of different derivatives against key cancer cell lines.Compound Cell Line IC₅₀ (μM) Mechanism H12 MGC-803 9.47 ERK inhibition H12 HCT-116 9.58 ERK inhibition H12 MCF-7 13.1 ERK inhibition
Additional Biological Activities
Beyond anticancer properties, compounds similar to 1-[7-[(E)-2-(dimethylamino)vinyl]-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone exhibit a range of biological activities including antibacterial and antiviral effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural variations, molecular properties, and reported activities of analogous triazolopyrimidine derivatives:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity
- Aromatic vs. Aliphatic Substituents (Position 2) :
- Electron-Donating vs. Electron-Withdrawing Groups (Position 7): The (E)-2-(dimethylamino)vinyl group acts as an electron donor, stabilizing charge-transfer interactions in kinase binding pockets . Methyl (-Me) substituents simplify synthesis but reduce conjugation, leading to lower potency .
Structural Optimization Trends
- Chiral Centers : Introduction of chiral substituents (e.g., α-methyl acetylhydrazones in ) improves herbicidal activity by 30–50%, highlighting stereochemical sensitivity in target recognition .
- Heterocyclic Modifications : Furan () and pyridine () rings improve solubility and hydrogen-bonding capacity, critical for antimicrobial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
